molecular formula C28H36O11 B1667948 Bruceantin CAS No. 41451-75-6

Bruceantin

Cat. No. B1667948
CAS RN: 41451-75-6
M. Wt: 548.6 g/mol
InChI Key: IRQXZTBHNKVIRL-GOTQHHPNSA-N
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Description

Bruceantin is a chemical compound first isolated from the plant Brucea antidysenterica . It is classified as a secotriterpenoid and a quassinoid . Bruceantin has attracted interest as a potential antitumor drug due to its antineoplastic activity .


Synthesis Analysis

The total synthesis of Bruceantin has been reported in the Journal of the American Chemical Society . A novel synthetic approach to Bruceantin via an intramolecular Diels–Alder reaction has also been described, which involves the stereoselective construction of the pentacyclic model system .


Molecular Structure Analysis

Bruceantin has a molecular formula of C28H36O11 . Its IUPAC name is methyl (1R,2S,3R,6R,8R,13S,14R,15R,16S,17S)-3-[(E)-3,4-dimethylpent-2-enoyl]oxy-10,15,16-trihydroxy-9,13-dimethyl-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate .


Chemical Reactions Analysis

The key feature of the synthesis of Bruceantin is a stereoselective intramolecular Diels–Alder reaction of the benzocyclobutene derivatives . This reaction is crucial in the construction of the pentacyclic system of Bruceantin .


Physical And Chemical Properties Analysis

Bruceantin has a molecular weight of 548.6 g/mol . It is a triterpenoid and a natural product found in Brucea javanica and Brucea antidysenterica .

Scientific Research Applications

Bruceantin: A Comprehensive Analysis of Scientific Research Applications: Bruceantin is a bioactive compound derived from the plant Brucea javanica. It has been studied for its potential therapeutic applications in various fields of scientific research. Below are six to eight unique applications of Bruceantin, each detailed in its own section.

Cancer Therapy

Bruceantin has shown promising anticancer activity in preclinical studies. It has been observed to be effective in the treatment of various cancers such as melanoma, colon cancer, and leukemia. Studies suggest that Bruceantin can inhibit the growth of cancer cells and induce apoptosis .

STAT3 Inhibition

One of the mechanisms by which Bruceantin exerts its anticancer effects is through the inhibition of Signal Transducer and Activator of Transcription 3 (STAT3). This protein is often constitutively active in many cancers and contributes to tumor growth and survival. Bruceantin has been identified as a novel STAT3 inhibitor, showing potent antitumor activity in colorectal cancer models .

Leukemia Treatment

Bruceantin’s activity has been specifically studied with several leukemia cell lines. It has demonstrated significant effects in treating L1210 and P388 leukemia in mice, highlighting its potential as a therapeutic agent for this type of cancer .

Lymphoma and Myeloma

In addition to leukemia, Bruceantin’s efficacy extends to lymphoma and myeloma cell lines, suggesting a broader spectrum of hematological malignancies that could benefit from its application .

Pharmacological Research

The pharmacological properties of Bruceantin are under continuous investigation. Advances in understanding its metabolites and pharmacokinetics are crucial for developing it into a viable therapeutic option .

Therapeutic Applications

Beyond its anticancer properties, researchers are exploring other therapeutic applications of Bruceantin, including its potential use in treating other diseases due to its bioactive properties .

Mechanism of Action

Target of Action

Bruceantin primarily targets the Signal Transducer and Activator of Transcription 3 (STAT3) and Heat Shock Protein 90 (HSP90) . STAT3 is a transcriptional mediator of oncogenic signaling, constitutively active in approximately 70% of human cancers . HSP90, on the other hand, is a molecular chaperone involved in the proper folding and function of several client proteins, many of which are involved in signal transduction, cell cycle control, and transcriptional regulation .

Mode of Action

Bruceantin interacts with its targets, leading to significant changes in cellular processes. It strongly inhibits STAT3 DNA-binding ability, blocking both constitutive and IL-6-induced STAT3 activation . It also suppresses the transcription of STAT3 target genes encoding anti-apoptosis factors (MCL-1, PTTG1, and survivin) and cell-cycle regulators (c-Myc) . In the case of HSP90, Bruceantin disrupts its function, thereby affecting the stability and function of its client proteins .

Biochemical Pathways

Bruceantin’s action affects several biochemical pathways. It inhibits protein synthesis at the ribosomal level, leading to decreased protein and DNA synthesis . This inhibition of protein synthesis particularly impacts short-lived proteins, such as Bcr-Abl, leading to their reduction . Furthermore, Bruceantin’s action on STAT3 and HSP90 disrupts various signaling pathways, including those involved in cell survival, proliferation, and differentiation .

Result of Action

Bruceantin’s action leads to several molecular and cellular effects. It inhibits cell proliferation, blocks the cell cycle, and triggers apoptosis . It also suppresses angiogenesis, inhibits tumor invasion and metastasis, and reverses multidrug resistance . These effects contribute to its antitumor activity.

Action Environment

The action, efficacy, and stability of Bruceantin can be influenced by various environmental factors. For instance, the presence of certain proteins or enzymes in the tumor microenvironment could potentially affect Bruceantin’s action . Additionally, the physiological state of the patient, particularly liver function, significantly impacts the pharmacokinetics and thus the efficacy of Bruceantin .

Future Directions

Bruceantin has shown potent cytotoxic effects with a panel of leukemia, lymphoma, and myeloma cell lines . It has been suggested that Bruceantin should be reinvestigated for clinical efficacy against hematological malignancies .

properties

IUPAC Name

methyl (1R,2S,3R,6R,8R,13S,14R,15R,16S,17S)-3-[(E)-3,4-dimethylpent-2-enoyl]oxy-10,15,16-trihydroxy-9,13-dimethyl-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H36O11/c1-11(2)12(3)7-17(30)39-20-22-27-10-37-28(22,25(35)36-6)23(33)19(32)21(27)26(5)9-15(29)18(31)13(4)14(26)8-16(27)38-24(20)34/h7,11,14,16,19-23,31-33H,8-10H2,1-6H3/b12-7+/t14-,16+,19+,20+,21+,22+,23-,26-,27+,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRQXZTBHNKVIRL-GOTQHHPNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)CC2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)C=C(C)C(C)C)(OC5)C(=O)OC)O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)C[C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@H]([C@@H]([C@]([C@@H]4[C@H](C(=O)O3)OC(=O)/C=C(\C)/C(C)C)(OC5)C(=O)OC)O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H36O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bruceantin

CAS RN

41451-75-6
Record name Bruceantin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41451-75-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bruceantin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041451756
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BRUCEANTIN
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165563
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name BRUCEANTIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3NW88DI4T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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